2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine
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Overview
Description
“2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine” is a chemical compound with the molecular formula C14H15N5O4S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, related compounds have been synthesized through reactions involving 4-nitrobenzenesulfonyl chloride . For instance, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by reacting 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods. For example, the presence of a sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicates the formation of the target compound .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, sulfonamide compounds, which include the “2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine”, are valued for their role as building blocks for therapeutic molecules. They are often used in the design and synthesis of drugs due to their ability to interact with various biological targets .
Synthetic Chemistry
Sulfonamides, such as our compound of interest, are utilized in synthetic chemistry for the creation of complex molecules. Their functional group is pivotal in multiple reactions, serving as a versatile intermediate for constructing biologically active molecules or functional materials .
Materials Science
In the field of materials science, the compound’s ability to form single crystals through slow evaporation from methanolic solutions is of particular interest. These crystals can be analyzed using X-ray crystallography, providing valuable insights into molecular structures and interactions .
Environmental Science
The synthesis of sulfonamides, including “this compound”, can be achieved through green and sustainable methods. These methods emphasize the use of eco-friendly solvents and aim for complete solvent recovery, aligning with environmental conservation efforts .
Biochemistry
In biochemistry, the compound’s sulfonamide group is essential for studying protein interactions and enzyme inhibition. It can help in understanding the biochemical pathways and designing inhibitors for specific enzymes .
Pharmacology
Pharmacologically, sulfonamide compounds are explored for their potential therapeutic effects. They are investigated for their pharmacokinetics, pharmacodynamics, and as potential candidates for drug development due to their diverse biological activities .
Future Directions
The future directions for “2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine” could involve further exploration of its potential applications in medicinal chemistry, given the wide use of pyrrolidine derivatives in the field . Further studies could also investigate its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to cortisone, thereby regulating the bioavailability of glucocorticoids, which are essential for various physiological processes including immune response and metabolism .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it is likely to influence the glucocorticoid pathway, which has downstream effects on immune response, inflammation, and metabolism .
Result of Action
One study suggests that a similar compound activates hedgehog signaling, thereby expanding the intestinal stem cell pool, increasing the number of regenerating crypts, and preventing gastrointestinal acute radiation syndrome
properties
IUPAC Name |
2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c20-19(21)12-2-4-13(5-3-12)24(22,23)18-10-8-17(9-11-18)14-15-6-1-7-16-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJFCGXNTKDSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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